2-Fluorophenyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Acylthiosemicarbazides

Field: Organic Chemistry

Application: 2-Fluorophenyl isothiocyanate has been used in the synthesis of acylthiosemicarbazides. Acylthiosemicarbazides are a class of organic compounds that have been studied for their potential biological activities.

Spectroscopic Studies

Field: Spectroscopy

Method: These studies typically involve the use of microwave spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow scientists to study the structure and properties of molecules.

Essential Oil Component

Field: Natural Product Chemistry

Application: 2-Fluorophenyl isothiocyanate is a component of the essential oil from Rhododendron thymifolium Maxim. Essential oils are often used in aromatherapy and other traditional medicines.

Method: The extraction of essential oils typically involves steam distillation or cold pressing.

Preparation of Hydrazides

Application: 4-Fluorophenyl isothiocyanate, a compound similar to 2-Fluorophenyl isothiocyanate, has been used in the preparation of hydrazides. Hydrazides are a class of organic compounds that have been studied for their potential biological activities.

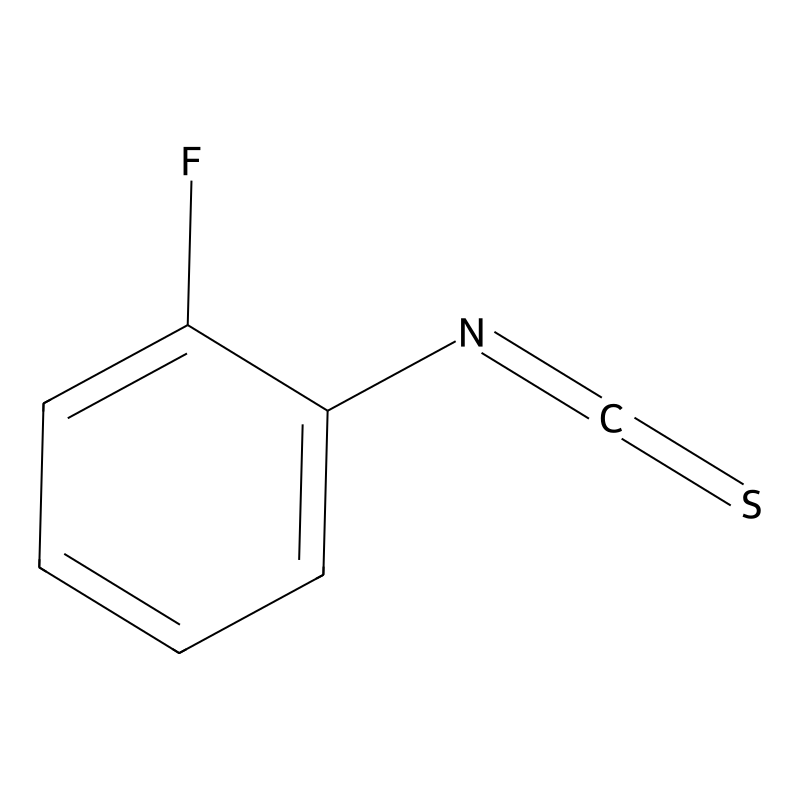

2-Fluorophenyl isothiocyanate is an organic compound characterized by the molecular formula and a molecular weight of approximately 153.18 g/mol. It is also known by other names such as o-Fluorophenyl isothiocyanate and Benzene, 1-fluoro-2-isothiocyanato-. This compound features a fluorine atom attached to a phenyl ring, which is further substituted with an isothiocyanate group (-N=C=S) that contributes to its chemical reactivity and biological activity .

F-PITC reacts specifically with primary amines present in protein/peptide structures. The isothiocyanate group acts as an electrophile, attracted to the nucleophilic lone pair electrons on the nitrogen atom of the primary amine. This reaction forms a stable thiourea linkage, covalently attaching the F-PITC molecule to the protein/peptide [].

F-PITC is a lachrymator (tear gas) and can cause irritation to the eyes, skin, and respiratory system. It is also suspected to be a carcinogen. Here are some safety precautions to consider when handling F-PITC:

- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from light and moisture.

- Properly dispose of waste according to local regulations.

- Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines, to form thiourea derivatives. This reaction is significant in organic synthesis for producing various bioactive compounds.

- Cyclization Reactions: It can participate in cyclization processes that lead to the formation of heterocyclic compounds, particularly benzothiazoles, which are important in medicinal chemistry .

- Addition Reactions: The compound can add to double bonds in alkenes, resulting in the formation of isothiocyanate adducts. This versatility makes it a valuable building block in organic synthesis .

2-Fluorophenyl isothiocyanate exhibits various biological activities. Research has indicated that derivatives of isothiocyanates can possess anti-inflammatory properties and may inhibit certain enzymes, such as urease. For instance, compounds similar to 2-Fluorophenyl isothiocyanate have shown comparable activities to standard anti-inflammatory drugs, indicating potential therapeutic applications . The mechanism of action often involves the modification of biomolecules through covalent bonding with nucleophilic sites, influencing biological pathways.

Several methods exist for synthesizing 2-Fluorophenyl isothiocyanate:

- Reaction with Thiophosgene: A common synthesis route involves reacting 2-fluoroaniline with thiophosgene in an organic solvent like dichloromethane. This reaction typically requires controlled temperature conditions to optimize yield and minimize side reactions .

- One-Pot Processes: Recent advancements have introduced one-pot methods that streamline the synthesis of isothiocyanates from amines using carbon disulfide and thiophosgene. These methods can improve efficiency and reduce the number of steps required for synthesis .

The applications of 2-Fluorophenyl isothiocyanate are diverse:

- Organic Synthesis: It serves as a key intermediate in synthesizing various pharmaceuticals and agrochemicals due to its reactivity with nucleophiles.

- Biological Research: The compound's derivatives are explored for their potential therapeutic effects, particularly in anti-inflammatory and anticancer research .

- Chemical Biology: It is used in labeling studies to investigate protein interactions and modifications due to its ability to react with amino acids.

Interaction studies involving 2-Fluorophenyl isothiocyanate focus on its reactivity with biological molecules. These studies often evaluate how the compound modifies proteins and enzymes through covalent bonding, which can alter their function and influence cellular processes. Such interactions are critical for understanding the compound's potential therapeutic effects and mechanisms of action in biological systems .

In comparison with other similar compounds, 2-Fluorophenyl isothiocyanate stands out due to its unique fluorine substitution on the phenyl ring, which can influence its reactivity and biological activity. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-2-fluorophenyl isothiocyanate | C₇H₄ClFNS | Contains chlorine instead of fluorine |

| 2-Bromoethyl isothiocyanate | C₇H₈BrN₁S | Features a bromoethyl group |

| 4-Bromo-2-fluorophenyl isothiocyanate | C₇H₄BrFNS | Contains both bromine and fluorine substitutions |

| Cyclohexyl isothiocyanate | C₆H₁₁N₁S | A cyclic structure differing from the aromatic ring |

The presence of different halogens (bromine or chlorine) or structural variations (cyclic versus linear) in these compounds affects their chemical properties and biological interactions, making each unique while sharing some functional similarities with 2-Fluorophenyl isothiocyanate .

Molecular Formula (C7H4FNS) and Weight (153.177)

The molecular composition of 2-fluorophenyl isothiocyanate is defined by the formula C7H4FNS, yielding a precise molecular weight of 153.177 atomic mass units [1] [2] [5]. The National Institute of Standards and Technology confirms this molecular weight through their comprehensive chemical database, establishing 153.177 as the authoritative value for this compound [2]. The molecular formula reflects the substitution pattern where a fluorine atom occupies the ortho position relative to the isothiocyanate group on the benzene ring [1] [3].

Chemical identification data reveals that 2-fluorophenyl isothiocyanate possesses the Chemical Abstracts Service registry number 38985-64-7, with the International Union of Pure and Applied Chemistry systematic name being 1-fluoro-2-isothiocyanatobenzene [1] [5] [4]. The compound maintains a liquid physical state at room temperature, appearing as a colorless to light yellow clear liquid with a density of 1.248 grams per milliliter at 25 degrees Celsius [3] [4] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄FNS |

| Molecular Weight (g/mol) | 153.177 |

| CAS Registry Number | 38985-64-7 |

| IUPAC Name | 1-fluoro-2-isothiocyanatobenzene |

| Physical State (20°C) | Liquid |

| Density (g/mL at 25°C) | 1.248 |

| Melting Point (°C) | 24-26 |

| Boiling Point (°C) | 225.4 (at 760 mmHg) |

Structural Characteristics

The structural architecture of 2-fluorophenyl isothiocyanate encompasses a benzene ring bearing two substituents: a fluorine atom and an isothiocyanate group (-N=C=S) positioned adjacent to each other in an ortho configuration [1] [3] [7]. This arrangement creates a unique electronic environment that influences both the molecular geometry and chemical reactivity of the compound [8] [9].

Bond Lengths and Angles Analysis

Crystallographic studies of aryl isothiocyanates provide comprehensive data regarding the bond lengths and angles characteristic of these systems [10] [11]. The isothiocyanate functional group exhibits distinctive geometric parameters that reflect its multiple bonding character [10] [11]. In free aryl isothiocyanates, the nitrogen-carbon bond distance ranges from 1.14 to 1.17 angstroms, with an average length of 1.16 angstroms [11]. This shortened bond length indicates significant multiple bond character between the nitrogen and carbon atoms [10] [11].

The carbon-sulfur bond in the isothiocyanate group demonstrates lengths ranging from 1.54 to 1.59 angstroms, averaging 1.57 angstroms [11]. These values confirm the presence of multiple bonding character in the carbon-sulfur interaction, distinguishing it from typical single carbon-sulfur bonds [10] [11]. The overall geometry of the isothiocyanate group approaches linearity, with nitrogen-carbon-sulfur bond angles ranging from 174 to 179 degrees, averaging approximately 176 degrees [10] [11].

| Bond Type | Length/Angle | Average Value | Bonding Character |

|---|---|---|---|

| N=C (aryl isothiocyanates) | 1.14-1.17 Å | 1.16 Å | Multiple bond |

| C=S (aryl isothiocyanates) | 1.54-1.59 Å | 1.57 Å | Multiple bond |

| N-C-S angle | 174-179° | 176° | Nearly linear |

N=C and C=S Distance Comparison with Related Compounds

Comparative analysis of bond distances reveals that the isothiocyanate group in 2-fluorophenyl isothiocyanate exhibits bond lengths consistent with other aryl isothiocyanate compounds [10] [11]. The nitrogen-carbon distance of approximately 1.16 angstroms compares favorably with related aromatic isothiocyanates, indicating similar electronic delocalization patterns across this class of compounds [11] [8].

When examining metal-complexed phenyl isothiocyanates, significant changes in bond geometry become apparent [10] [11]. Upon coordination to metal centers, the nitrogen-carbon bond lengthens to approximately 1.256 angstroms, while the carbon-sulfur bond extends to 1.757 angstroms [10] [11]. Simultaneously, the nitrogen-carbon-sulfur angle deviates substantially from linearity, bending to approximately 137.2 degrees [10] [11]. These geometric changes reflect the electronic perturbations introduced by metal coordination and demonstrate the flexibility of the isothiocyanate bonding framework [10] [11].

2-Fluorophenyl isothiocyanate exists as a liquid at room temperature (20°C) [1] [2] [3]. The compound presents as a colorless to light yellow clear liquid with characteristic properties typical of aromatic isothiocyanates [1] [2] [4]. The molecular formula is C₇H₄FNS with a molecular weight of 153.17-153.18 g/mol [1] [2] [5]. The compound exhibits moisture sensitivity, requiring careful storage conditions to maintain stability [2] [4] [6].

Thermodynamic Properties

Boiling Point (103-104°C at 12 mmHg)

The boiling point of 2-fluorophenyl isothiocyanate has been consistently reported as 103-104°C at 12 mmHg across multiple sources [1] [2] [7] [8] [4]. This reduced pressure boiling point reflects the compound's thermal properties and volatility characteristics. Some sources also report a boiling point of 225°C at atmospheric pressure (760 mmHg) [9], indicating the significant effect of pressure on the boiling behavior. The melting point ranges from 24-26°C [2] [4] [10] [11], confirming its liquid state at ambient conditions.

Flash Point (97°C) and Thermal Stability

The flash point is consistently reported as 97°C (206°F) [1] [2] [5] [7] [12] [8], indicating the temperature at which the compound can form ignitable vapor-air mixtures. This relatively high flash point suggests moderate thermal stability under normal handling conditions. The compound demonstrates chemical stability under standard ambient conditions but is unstable in the presence of incompatible materials [13]. Thermal decomposition may generate toxic gases, requiring appropriate ventilation and safety measures during heating operations [13] [14].

Spectrometric Characterization

IR Spectroscopic Profile

Infrared spectroscopy provides distinctive characteristic absorption bands for 2-fluorophenyl isothiocyanate. The most prominent feature is the isothiocyanate N=C=S stretching vibration appearing at approximately 2125 cm⁻¹ [15] [16] [17]. This absorption band is diagnostic for isothiocyanate functional groups and distinguishes them from related functional groups such as nitriles (2240-2260 cm⁻¹) and isocyanates (~2270 cm⁻¹) [15] [16].

Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while aromatic C=C stretching modes are observed in the 1500-1600 cm⁻¹ region [15] [16]. The presence of the fluorine substituent introduces a C-F stretching vibration at approximately 1258 cm⁻¹ , which is characteristic of aromatic fluorine compounds. The NIST infrared database contains gas-phase infrared spectral data for this compound [19] [20], providing reference spectra for analytical identification.

1H NMR Spectroscopic Analysis

Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns for the aromatic protons of 2-fluorophenyl isothiocyanate. The aromatic protons appear in the range δ 6.75-7.20 ppm [21] [22], showing complex splitting patterns due to the fluorine-induced coupling effects. The ortho-fluorine substituent creates distinctive coupling patterns that can be used for structural confirmation and positional isomer identification.

Fluorine-19 NMR spectroscopy provides additional structural information, with the aromatic fluorine typically appearing in the range of -110 to -130 ppm relative to trichlorofluoromethane . The chemical shift of the fluorine atom is influenced by the electronic environment created by the adjacent isothiocyanate group.

Mass Spectrometry Fragmentation Patterns

Electron ionization mass spectrometry of 2-fluorophenyl isothiocyanate shows the molecular ion peak at m/z 153 [24], corresponding to the molecular weight of the compound. The primary fragmentation pathway involves loss of the isothiocyanate group (NCS, mass 58), resulting in significant fragments. Additional fragmentation includes loss of fluorine (mass 19) and other aromatic fragmentation patterns typical of substituted benzene derivatives.

The NIST mass spectral database contains reference electron ionization mass spectral data for this compound [24], providing detailed fragmentation patterns for analytical identification. Chemical ionization mass spectrometry typically provides a more prominent molecular ion peak with reduced fragmentation compared to electron ionization, making it useful for molecular weight confirmation .

Optical Properties

Refractive Index (1.6254)

The refractive index of 2-fluorophenyl isothiocyanate is 1.6254 (n20/D), measured at 20°C using the sodium D-line [1] [2] [5] [7] [12]. This relatively high refractive index reflects the compound's aromatic character and the presence of sulfur and fluorine atoms, which contribute to increased optical density. Some sources report a slightly different range of 1.6230-1.6280 at 20°C [26] [27] [28], indicating minor variations possibly due to purity differences or measurement conditions.

Light Absorption Characteristics

2-Fluorophenyl isothiocyanate exhibits characteristic UV absorption due to its aromatic chromophore and extended conjugation through the isothiocyanate group. The compound shows aromatic π→π* transitions in the ultraviolet region, typical of substituted benzene derivatives. The presence of both fluorine and isothiocyanate substituents influences the electronic transitions and absorption characteristics of the aromatic system.

Photochemical behavior has been studied in the context of visible light-mediated reactions, where the compound participates in photoactivated cyclodesulfurization reactions [29]. These studies indicate that the compound can absorb visible light under certain conditions, enabling photochemical transformations.

Density and Related Physical Constants (1.248 g/mL at 25°C)

The density of 2-fluorophenyl isothiocyanate is 1.248 g/mL at 25°C [2] [5] [12] [4], indicating that the compound is denser than water. This relatively high density reflects the presence of fluorine and sulfur atoms in the molecular structure. The specific gravity is reported as 1.25 (20/20) [1] [3], providing a dimensionless density reference relative to water at 20°C.

These physical constants are important for handling, storage, and analytical applications of the compound. The density data enables accurate volume-to-mass conversions and is essential for quantitative analytical procedures. The compound's physical properties make it suitable for various synthetic applications and analytical methods requiring precise physical parameter knowledge.

| Property | Value | Conditions | References |

|---|---|---|---|

| Density | 1.248 g/mL | 25°C | [2] [5] [12] [4] |

| Specific Gravity | 1.25 | 20/20°C | [1] [3] |

| Refractive Index | 1.6254 | 20°C, D-line | [1] [2] [5] [7] [12] |

| Boiling Point | 103-104°C | 12 mmHg | [1] [2] [7] [8] [4] |

| Flash Point | 97°C | Closed cup | [1] [2] [5] [7] [12] [8] |

| Melting Point | 24-26°C | Atmospheric | [2] [4] [10] [11] |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant